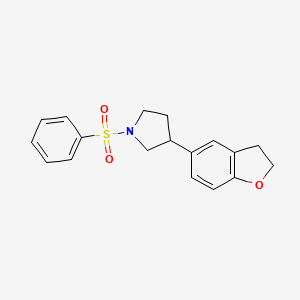

1-(苯磺酰基)-3-(2,3-二氢-1-苯并呋喃-5-基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

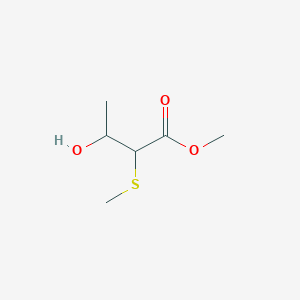

The compound "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties and applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemical structures and functionalities that can provide insights into the type of chemical reactions and properties one might expect from such a compound.

Synthesis Analysis

The synthesis of related compounds involves strategic intermolecular and intramolecular reactions. For instance, the synthesis of novel N,C,N terdentate skeletons is achieved through Friedel–Crafts and intramolecular condensation reactions, which suggests that similar strategies could be employed in the synthesis of "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" . Additionally, the green chemical synthesis of 2-benzenesulfonylpyridine involves a tandem SNAr/oxidation process, indicating that such environmentally friendly methodologies could potentially be adapted for the synthesis of related sulfone compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" has been confirmed using techniques such as NMR, MS, and X-ray single crystal analyses . These techniques are crucial for determining the precise arrangement of atoms within the molecule and confirming the successful synthesis of the desired compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, particularly in the context of binding affinity and selectivity against human carbonic anhydrases . The presence of a benzenesulfonyl group and a pyrrolidine moiety in the compound suggests that it may also exhibit interesting binding properties, potentially making it a candidate for biological activity studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" are not detailed in the provided papers, the photophysical properties of related N,C,N terdentate compounds have been briefly explored . Additionally, the influence of substituents such as chloro groups on the binding affinity to carbonic anhydrases suggests that the physical and chemical properties of such compounds can be fine-tuned for specific applications .

科学研究应用

环加成反应和杂环合成

该化合物在环加成反应中用于合成多种杂环结构的用途在合成三唑并[4,5-b]吡啶-5-酮和吡咯并[3,4-b]吡啶-2-酮的研究中得到了强调。这些反应表现出良好的收率和区域选择性,突出了该化合物在构建复杂杂环骨架中的重要性,这些骨架通常存在于药物中 (Gao & Lam, 2008)。

高度取代的2(1H)-吡啶酮的合成

另一个应用涉及其在高度取代的2(1H)-吡啶酮合成中的作用,该过程包括重氮转移反应,然后是铑(II)乙酸盐催化的异孟酮偶极子的形成。该方法证明了该化合物在促进含氮杂环的复杂结构构建方面的多功能性,这在药物化学中很有价值 (Padwa, Sheehan, & Straub, 1999)。

转移氢化催化

使用Cp*Ir(吡啶磺酰胺)Cl预催化剂的转移氢化催化研究展示了该化合物在催化中的相关性。该研究说明了其在广泛的酮的有效转移氢化中的作用,强调了其在可持续化学实践中的重要性 (Ruff, Kirby, Chan, & O'Connor, 2016)。

绿色化学合成

该化合物的应用延伸到绿色化学合成,其中它被用作合成环保方法的起始材料。这包括芳香吡啶基硫醚和砜的合成,证明了其在可持续化学过程开发中的用途 (Trankle & Kopach, 2007)。

抗癌和抗菌活性

此外,该化合物的衍生物因其生物活性而被探索。对1-芳基磺酰基吡唑衍生物的研究揭示了显着的抗癌作用和α-糖苷酶抑制,展示了由“1-(苯磺酰基)-3-(2,3-二氢-1-苯并呋喃-5-基)吡咯烷”合成的化合物的潜在治疗应用 (Taslimi et al., 2020)。

属性

IUPAC Name |

1-(benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-23(21,17-4-2-1-3-5-17)19-10-8-16(13-19)14-6-7-18-15(12-14)9-11-22-18/h1-7,12,16H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWXTCOFKDKXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)